![molecular formula C12H12N2O5 B2756075 2-(3-(苯并[d][1,3]二噁杂环-5-基)-2-氧代咪唑啉-1-基)乙酸 CAS No. 1511949-97-5](/img/structure/B2756075.png)

2-(3-(苯并[d][1,3]二噁杂环-5-基)-2-氧代咪唑啉-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

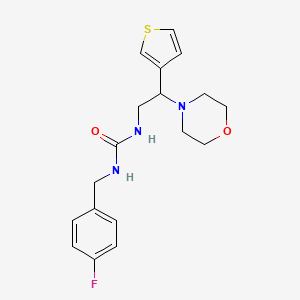

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid, also known as BDP-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. BDP-1 is a small molecule that contains an imidazolidinone ring and a benzo[d][1,3]dioxole ring, which are connected by a carboxylic acid linker.

科学研究应用

合成和生物活性

研究表明,合成包含咪唑烷二酮核的复杂衍生物,其中包括与“2-(3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代咪唑烷二酮-1-基)乙酸”相关的结构。例如,已经探索了咪唑基-、苯并恶嗪基-和喹唑啉基-2,4-二氧代噻唑烷衍生物的新型合成,展示了该化合物在创建具有生物活性的分子方面的多功能性。这些化合物对各种病原体表现出中等的抗菌和抗真菌活性,表明在药物应用中具有潜力(Youssef等人,2015年)。

抗菌和抗癌特性

进一步的研究扩展了相关化合物的抗菌和抗癌潜力。例如,已经进行了新型2-(3-(2-(1,3-二氧代异吲哚啉-2-基)乙酰氨基)-4-氧代-2-苯基噻唑烷-5-基)乙酸衍生物的合成和评价,揭示了有希望的抗炎活性以及最小的溃疡毒性。这些发现表明该化合物在开发具有减少副作用潜力的抗炎剂中很有用(Nikalje等人,2015年)。

分子对接研究

应用分子对接研究来了解合成化合物对人血清白蛋白 (HSA) 的结合亲和力也一直是一个焦点。这种方法有助于预测潜在药物的药代动力学特性,说明该化合物在药物设计和发现过程中的相关性。

超分子化学

在超分子化学领域,对具有结构相似性的化合物(如乙内酰脲-5-乙酸)的研究提供了对其构象偏好的见解。这项研究对于超分子复合物的开发至关重要,超分子复合物在材料科学和药物递送系统中具有广泛的应用(Gerhardt等人,2012年)。

绿色化学应用

使用2-氧代咪唑烷二酮-1,3-二磺酸作为合成新型化合物的催化剂,突出了绿色化学原理在研究中的重要性。这种方法突出了该化合物在促进环境友好的化学反应中的作用,进一步扩展了其科学应用(Massoumi Shahi等人,2018年)。

作用机制

Target of Action

Benzodioxol derivatives have been studied for their antidiabetic potential . They have shown efficacy against α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial hyperglycemia, a common issue in diabetes .

Mode of Action

The compound interacts with its targets, such as α-amylase, by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in a decrease in the breakdown of complex carbohydrates into simple sugars, reducing postprandial hyperglycemia .

Biochemical Pathways

The compound primarily affects the carbohydrate metabolism pathway by inhibiting α-amylase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . The downstream effects include a reduction in postprandial hyperglycemia and better management of blood glucose levels in diabetic individuals .

Result of Action

The primary result of the compound’s action is a significant reduction in postprandial hyperglycemia . By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates, leading to lower glucose absorption and ultimately lower blood glucose levels . This effect is particularly beneficial for managing diabetes .

生化分析

Biochemical Properties

It has been suggested that this compound may have potential antidiabetic properties . It has been shown to display potent α-amylase inhibition, which could be beneficial in the management of diabetes

Cellular Effects

Preliminary studies suggest that it may have a negligible effect on normal cell lines, such as the Hek293t cell line

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZSVHMTJQFCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756012.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)